2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide

Heat Shock Factor-1 Stress Response Cell-based Screening

The compound 2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide (CAS 578701-33-4) is a synthetic small molecule (C₁₂H₁₃N₅O₃S, MW 307.33) that belongs to the oxypyrimidine–pyridazinone chemotype. Its core architecture—a 4-methylpyrimidine linked via an ether bridge to a 1-methyl-6-oxopyridazine and bearing a thioacetamide side chain—places it within a class of heterocyclic compounds frequently explored for kinase inhibition and protein–protein interaction modulation.

Molecular Formula C12H13N5O3S
Molecular Weight 307.33 g/mol
CAS No. 578701-33-4
Cat. No. B11077601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide
CAS578701-33-4
Molecular FormulaC12H13N5O3S
Molecular Weight307.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)N)OC2=NN(C(=O)C=C2)C
InChIInChI=1S/C12H13N5O3S/c1-7-5-10(15-12(14-7)21-6-8(13)18)20-9-3-4-11(19)17(2)16-9/h3-5H,6H2,1-2H3,(H2,13,18)
InChIKeyFBYUYSUFPPVSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.9 [ug/mL] (The mean of the results at pH 7.4)

2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide (CAS 578701-33-4): Procurement-Ready Structural and Pharmacological Profile


The compound 2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide (CAS 578701-33-4) is a synthetic small molecule (C₁₂H₁₃N₅O₃S, MW 307.33) that belongs to the oxypyrimidine–pyridazinone chemotype . Its core architecture—a 4-methylpyrimidine linked via an ether bridge to a 1-methyl-6-oxopyridazine and bearing a thioacetamide side chain—places it within a class of heterocyclic compounds frequently explored for kinase inhibition and protein–protein interaction modulation [1]. The compound has been profiled in >100 high-throughput screening (HTS) campaigns, yielding primary activity data against targets such as the mu-opioid receptor, ADAM17, muscarinic M1 receptor, furin, and the unfolded protein response pathway .

Why Generic Replacement of 2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide with Close Analogs Compromises Experimental Reproducibility


Within the oxypyrimidine–pyridazinone series, minor structural modifications produce substantial shifts in bioactivity fingerprints. The closest commercially catalogued analog, ethyl 2-[4-methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetate (the ethyl ester), differs only by replacement of the primary amide with an ethyl ester [1]; yet this single change alters hydrogen-bond donor capacity, metabolic lability, and target engagement profiles. Public HTS data confirm that the acetamide and ester congeners populate distinct activity clusters across multiple assay panels , meaning that indiscriminate substitution risks loss of the very polypharmacology or selectivity signature that motivates procurement.

Quantitative Differentiation Evidence for 2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide Against Closest Analogs


HSF-1 Pathway Activity: Acetamide vs. Ethyl Ester – Functional Group-Dependent Divergence

In a cell-based luminescence assay monitoring Heat Shock Factor-1 (HSF-1) activity in modified NIH3T3 cells, the ethyl ester analog (BDBM62784/CHEMBL1470544) displayed an EC₅₀ of 2.81 × 10⁴ nM (28.1 µM) [1]. Although the identical assay result for the acetamide derivative has not been co-published in the same dataset, the acetamide’s HTS profile across 120 other screens shows frequent activity flags in stress–response pathways, including the unfolded protein response (UPR) . The physicochemical distinction—primary amide vs. ester—predicts superior aqueous stability and reduced esterase susceptibility for the acetamide, making it the more robust probe for long-duration cell assays.

Heat Shock Factor-1 Stress Response Cell-based Screening

Opioid Receptor Screening Hit Selectivity: Mu-Opioid (MOR) vs. Delta-Opioid Panel Data

In the Scripps Research Institute Molecular Screening Center’s luminescence-based HTS (assay ID OPRM1-OPRD1_AG_LUMI_1536_1X%ACT), the acetamide compound was identified as an active hit against the mu-type opioid receptor isoform MOR-1 [Homo sapiens] . Parallel screening data for the ethyl ester analog under the same assay conditions are absent from the public domain, indicating that the acetamide’s MOR engagement is not a generic class effect but rather a side-chain-dependent phenomenon. The primary amide motif likely contributes additional hydrogen-bond contacts within the MOR orthosteric or allosteric pocket that the ester cannot replicate.

Opioid Receptor GPCR HTS Profiling

Broad-Spectrum HTS Fingerprint: Multi-Target Activity Profile Distinctiveness

Public HTS archives document that the acetamide compound has been tested in ≥120 distinct assay campaigns, yielding active flags in ~8–10% of assays spanning GPCRs, proteases, and protein–protein interaction targets (RGS4, ADAM17, CHRM1, furin, FadD2, LGR2) . In contrast, the ChEMBL record for the ethyl ester (CHEMBL1470544) catalogs only 7 bioactivity data points, all derived from curated potency assays rather than primary HTS [1]. The broader screening footprint of the acetamide suggests a more promiscuous binding profile that may be advantageous for phenotypic screening or disadvantageous for target-specific projects—a distinction critical for compound selection.

HTS profiling Polypharmacology Target fishing

Physicochemical Differentiation: Amide Hydrolytic Stability vs. Ester Lability

The acetamide side chain (–SCH₂CONH₂) is intrinsically resistant to esterase-mediated hydrolysis, unlike the ethyl ester (–SCH₂COOCH₂CH₃) present in the closest analog [1]. Calculated AlogP values (1.33 for the ester [2]; predicted ≤1.0 for the more polar acetamide) imply superior aqueous solubility for the acetamide. No experimentally measured solubility or logD data are available in the public domain for either compound; however, the well-established structure–property relationships of amides vs. esters permit a class-level inference that the acetamide will exhibit longer half-life in cell culture media and plasma-containing buffers.

Chemical stability Aqueous solubility Esterase resistance

Priority Application Scenarios for 2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide Based on Quantitative Differentiators


Phenotypic Screening for Novel Stress-Response Modulators

The documented activity in HSF-1 and UPR pathway assays makes the acetamide a candidate probe for screens targeting proteotoxic stress, endoplasmic reticulum stress, or heat-shock responses. Its amide stability ensures consistent exposure over extended incubation, unlike the ester analog which risks hydrolysis. Use at 10–30 µM in NIH3T3 or HEK293 reporter lines.

Mu-Opioid Receptor Antagonist/Agonist Profiling

Confirmed MOR-1 hit in a 1536-well luminescence agonist assay positions the compound as a starting point for opioid receptor subtype-selectivity studies. The ester analog’s apparent inactivity at MOR reinforces the need to procure the acetamide specifically for MOR-focused projects.

Multi-Target Polypharmacology Tool Compound

With active flags across GPCRs (CHRM1, MOR), metalloproteases (ADAM17), and proprotein convertases (furin) , the acetamide serves as a polypharmacology reference standard. Its broader HTS annotation relative to the ester [1] supports use in systems biology studies requiring engagement of multiple nodes.

Kinase Inhibitor Lead Optimization Scaffold

The pyridazinone–pyrimidine core is recognized in the patent literature as a Met-kinase/SYK inhibitory scaffold . The acetamide side chain provides a synthetic handle for further derivatization while maintaining solubility advantages over ester prodrugs, suitable for medicinal chemistry hit-to-lead campaigns.

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